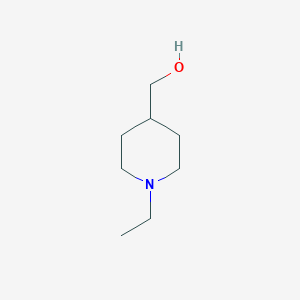

(1-Ethylpiperidin-4-YL)methanol

Description

Properties

IUPAC Name |

(1-ethylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-9-5-3-8(7-10)4-6-9/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOQYJOORROJQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573517 | |

| Record name | (1-Ethylpiperidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90226-87-2 | |

| Record name | (1-Ethylpiperidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (1-Ethylpiperidin-4-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Ethylpiperidin-4-YL)methanol is a substituted piperidine derivative of interest in medicinal chemistry and drug development. The piperidine scaffold is a prevalent feature in numerous pharmacologically active compounds, valued for its favorable physicochemical properties and its ability to interact with a wide range of biological targets. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological significance of this compound. Due to the limited availability of experimental data for this specific compound, this guide incorporates predictive data and information from closely related analogs to offer a thorough profile for research and development purposes.

Chemical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 1-Ethyl-4-(hydroxymethyl)piperidine | - |

| CAS Number | 1256643-15-8 | - |

| Molecular Formula | C8H17NO | [1] |

| Molecular Weight | 143.23 g/mol | Calculated |

| Monoisotopic Mass | 143.13101 Da | [1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| Predicted XlogP | 0.7 | [1] |

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not widely available. However, a common and effective method for the synthesis of N-alkylated piperidine derivatives is through reductive amination or the reduction of a corresponding ester. A plausible synthetic route, adapted from the synthesis of the analogous compound 1-methyl-4-piperidinemethanol, is outlined below.[2]

2.1. Proposed Synthesis of this compound

The synthesis can be envisioned in two primary steps: the N-ethylation of a suitable piperidine precursor followed by the reduction of a carboxylate group to a hydroxymethyl group, or a one-pot reductive amination. A potential precursor for this synthesis is ethyl piperidine-4-carboxylate.

Experimental Protocol: Reduction of Ethyl 1-ethylpiperidine-4-carboxylate

This protocol is a hypothetical adaptation based on the synthesis of similar compounds.

Materials:

-

Ethyl 1-ethylpiperidine-4-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Water

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and work-up equipment

Procedure:

-

A solution of ethyl 1-ethylpiperidine-4-carboxylate in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours (monitoring by thin-layer chromatography is recommended).

-

Upon completion, the reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

The resulting precipitate is filtered off, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification can be achieved by vacuum distillation or column chromatography.

Spectroscopic Characterization (Predicted)

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the piperidine ring protons (complex multiplets), and the hydroxymethyl group (a doublet and a broad singlet for the hydroxyl proton).

-

¹³C NMR: The carbon NMR spectrum will likely display signals for the two carbons of the ethyl group, the five distinct carbons of the piperidine ring, and the carbon of the hydroxymethyl group.

3.2. Mass Spectrometry (MS)

The mass spectrum, likely obtained via electrospray ionization (ESI), would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 144.1383.[1]

3.3. Infrared (IR) Spectroscopy

The IR spectrum is predicted to exhibit a broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations for the alkyl groups will appear in the 2800-3000 cm⁻¹ region. C-O stretching is expected around 1050 cm⁻¹.

Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathways have been directly attributed to this compound in the searched literature, the broader class of piperidine derivatives is known to exhibit a wide range of pharmacological effects. These compounds are key components in many drugs targeting the central nervous system and other biological systems.

4.1. Potential Pharmacological Relevance

Piperidine-containing molecules have been investigated for their potential as:

-

Anticancer Agents: Piperidine derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. They can modulate key signaling pathways such as the PI3K/Akt and NF-κB pathways.

-

Neuroprotective Agents: Certain piperidine alkaloids have demonstrated neuroprotective effects, potentially through the modulation of pathways related to oxidative stress and inflammation.

-

Analgesics: The piperidine structure is a core component of many opioid analgesics.

4.2. Signaling Pathways

Based on the activities of related compounds, this compound could potentially interact with various signaling pathways. The diagram below illustrates a generalized signaling pathway that is often modulated by piperidine derivatives in the context of cancer therapy.

Safety and Handling

Specific safety data for this compound is not available. However, based on the safety profiles of similar piperidine and methanol-containing compounds, the following precautions should be observed:

-

Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[1] Avoid contact with skin, eyes, and clothing.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water.[3] If inhaled, move to fresh air.[3] If swallowed, do not induce vomiting and seek immediate medical attention.[3]

Conclusion

This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While experimental data on this specific molecule is scarce, its structural similarity to a wide range of biologically active piperidine derivatives suggests it may possess interesting pharmacological properties. This technical guide provides a foundational understanding of its chemical nature, a plausible synthetic approach, and an overview of the potential biological contexts in which it could be studied. Further experimental validation of its physical, chemical, and biological properties is necessary to fully elucidate its potential.

References

(1-Ethylpiperidin-4-YL)methanol molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a potential synthesis protocol for (1-Ethylpiperidin-4-YL)methanol. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Molecular Structure and Properties

This compound is a substituted piperidine derivative characterized by an ethyl group attached to the piperidine nitrogen (position 1) and a hydroxymethyl group at the 4-position. The presence of the tertiary amine and the primary alcohol functional groups makes it a valuable building block in the synthesis of more complex molecules, particularly for the development of novel therapeutic agents.

Molecular Structure

The structure of this compound consists of a central piperidine ring. An ethyl group (-CH₂CH₃) is bonded to the nitrogen atom, and a methanol group (-CH₂OH) is attached to the carbon atom at the fourth position of the ring.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO | PubChem |

| Molecular Weight | 143.23 g/mol | EvitaChem[1] |

| Monoisotopic Mass | 143.13101 Da | PubChemLite[2] |

| IUPAC Name | This compound | |

| Canonical SMILES | CCN1CCC(CC1)CO | PubChemLite[2] |

| InChI Key | FLOQYJOORROJQU-UHFFFAOYSA-N | PubChemLite[2] |

| Predicted XlogP | 0.7 | PubChemLite[2] |

Synthesis Protocol

While specific experimental literature for the synthesis of this compound is not widely published, a reliable synthetic route can be extrapolated from established methods for analogous compounds, such as 1-methyl-4-piperidinemethanol[3]. The proposed method involves the reduction of an ester precursor, ethyl 1-ethyl-4-piperidinecarboxylate.

Proposed Synthesis Workflow

The logical workflow for the synthesis is depicted in the diagram below. It begins with the starting material, ethyl 4-piperidinecarboxylate, which undergoes N-ethylation followed by the reduction of the ester to yield the final product.

References

An In-depth Technical Guide on the Solubility and Stability of (1-Ethylpiperidin-4-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (1-Ethylpiperidin-4-YL)methanol. Given the limited publicly available data on this specific compound, this guide synthesizes information on closely related piperidine derivatives and outlines standardized experimental protocols for determining these critical physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of pharmaceuticals and other chemical entities.

Physicochemical Properties

This compound is a piperidine derivative with a primary alcohol functional group. Its structure suggests a molecule with both polar (hydroxyl and tertiary amine groups) and non-polar (ethyl and piperidine ring methylene groups) characteristics, which will influence its solubility. The tertiary amine is a potential site for oxidation, impacting its stability.[1]

For comparative purposes, the physicochemical properties of this compound and related piperidine methanol analogs are presented in Table 1.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C8H17NO | 143.23 | 90226-87-2 |

| 4-Piperidinemethanol | C6H13NO | 115.17 | 6457-49-4 |

| 1-Methyl-4-piperidinemethanol | C7H15NO | 129.20 | 20691-89-8 |

| (4-Methylpiperidin-4-yl)methanol | C7H15NO | 129.20 | 297172-16-8 |

| (1-Isopropylpiperidin-4-yl)methanol | C9H19NO | 157.25 | 280774-03-0 |

Data compiled from various chemical supplier and database sources.

Solubility Profile

The solubility of a compound is a critical factor in its biological activity and formulation development. The presence of the hydroxyl group and the nitrogen atom in this compound allows for hydrogen bonding, suggesting potential solubility in polar protic solvents like water and alcohols. Conversely, the ethyl group and the piperidine ring introduce lipophilic character, which may confer solubility in less polar organic solvents.

A qualitative prediction of the solubility of this compound in various solvents is presented in Table 2.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble | The hydroxyl and amine groups can form hydrogen bonds with protic solvents. |

| Polar Aprotic | DMSO, DMF | Soluble | The polarity of the molecule should allow for favorable interactions. |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |

Experimental Protocol for Quantitative Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[2][3][4]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol)

-

Glass vials with PTFE-lined caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with a 0.22 µm pore size)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. A visual excess of solid should be present.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to reach equilibrium.[5][6]

-

Phase Separation: After equilibration, allow the undissolved solid to settle by letting the vials stand or by centrifugation.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the supernatant through a chemically compatible syringe filter to remove any remaining solid particles.

-

Quantification: Accurately dilute the filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method.

Stability Profile and Potential Degradation Pathways

The stability of a pharmaceutical compound is crucial for ensuring its safety and efficacy. The piperidine ring in this compound, particularly the tertiary amine, is a potential site for degradation.[1]

Potential Degradation Pathways:

-

Oxidation: The tertiary amine can be oxidized to form an N-oxide. This is a common degradation pathway for piperidine-containing compounds.[1]

-

Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur.[7]

-

Photodegradation: Exposure to light, especially UV light, can initiate degradation, often through radical mechanisms.[1]

-

Acid/Base Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially lead to degradation.

Experimental Protocols for Stability Assessment

Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and pathways.[8][9][10]

Objective: To identify the degradation products of this compound under various stress conditions.

Procedure:

-

Acid and Base Hydrolysis: Dissolve the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions and heat as necessary.

-

Oxidative Degradation: Expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[1]

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80°C).[1]

-

Photolytic Degradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.[1][8]

-

Analysis: At specified time points, analyze the stressed samples alongside an unstressed control using a stability-indicating analytical method (e.g., HPLC with a photodiode array detector) to identify and quantify any degradation products.

Long-term stability studies are performed under controlled storage conditions to establish the shelf-life of a drug substance.[11][12][13]

Objective: To evaluate the stability of this compound over an extended period under specified storage conditions.

Procedure:

-

Storage Conditions: Store samples of the compound under the conditions outlined in the ICH Q1A(R2) guideline. Common conditions include:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Testing Frequency: For long-term studies, test the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months). For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[14]

-

Analysis: At each time point, analyze the samples for appearance, assay, degradation products, and other relevant quality attributes using a validated stability-indicating method.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the assessment of solubility and stability of a new chemical entity like this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. enamine.net [enamine.net]

- 5. bioassaysys.com [bioassaysys.com]

- 6. researchgate.net [researchgate.net]

- 7. biosynce.com [biosynce.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biomedres.us [biomedres.us]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 13. mastercontrol.com [mastercontrol.com]

- 14. database.ich.org [database.ich.org]

Commercial Suppliers and Technical Guide for (1-Ethylpiperidin-4-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (1-Ethylpiperidin-4-YL)methanol, a valuable building block in medicinal chemistry. The document details its commercial availability, synthesis and analysis protocols, and its potential role in modulating inflammatory signaling pathways.

Commercial Availability

This compound (CAS Number: 90226-87-2) is available from a number of commercial suppliers.[1] The following table summarizes the available information on suppliers and product specifications. Researchers are advised to contact the suppliers directly for the most current information and to request certificates of analysis.

| Supplier | Catalog Number | Purity | Available Quantities |

| US Biological Life Sciences | - | Highly Purified | 100mg, 250mg |

| ChemBridge | 4010868 | 95% | Inquire |

| CHEMFISH TOKYO CO.,LTD | - | Inquire | Inquire |

| Alchimica s.r.o. | - | Inquire | Inquire |

| ChemUniverse | - | Inquire | Inquire |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. A common method involves the N-alkylation of 4-piperidinemethanol with an ethylating agent. An alternative approach is the reduction of a corresponding N-ethyl-piperidine-4-carboxylate ester.

Protocol 1: N-Ethylation of 4-Piperidinemethanol

This protocol is adapted from general procedures for the N-alkylation of secondary amines.

Materials:

-

4-Piperidinemethanol

-

Ethyl iodide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Methanol/Triethylamine (for chromatography)

Procedure:

-

To a solution of 4-piperidinemethanol (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

-

Stir the suspension vigorously at room temperature.

-

Add ethyl iodide (1.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to 50-60 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate/methanol with 1% triethylamine to afford the pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Reduction of Ethyl 1-Ethylpiperidine-4-carboxylate

This protocol is adapted from the synthesis of the analogous (1-methylpiperidin-4-yl)methanol.[2]

Materials:

-

Ethyl 1-ethylpiperidine-4-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Water

-

15% aqueous sodium hydroxide (NaOH) solution

Procedure:

-

To a suspension of lithium aluminum hydride (1.1 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, slowly add a solution of ethyl 1-ethylpiperidine-4-carboxylate (1.0 eq) in anhydrous diethyl ether.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C.

-

Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.

-

Filter the precipitate and wash it thoroughly with diethyl ether.

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by distillation under reduced pressure or by column chromatography on silica gel to obtain pure this compound.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Analytical Methods

The identity and purity of this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Potential Biological Activity and Signaling Pathways

Piperidine-containing compounds are prevalent in medicinal chemistry and have been investigated for a wide range of biological activities, including as anticancer and anti-HIV agents.[3] Notably, recent research has highlighted the potential of piperidine derivatives as inhibitors of the NLRP3 inflammasome.[4][5] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in various inflammatory diseases.

The proposed mechanism of action for some piperidine-based inhibitors involves the interference with the ATPase activity of NLRP3, which is a crucial step for its activation and the subsequent assembly of the inflammasome complex.[4] Inhibition of NLRP3 activation prevents the maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18.

Below is a diagram illustrating the general signaling pathway of NLRP3 inflammasome activation and the potential point of inhibition by piperidine derivatives.

References

Safeguarding Research: An In-Depth Technical Guide to the Safe Handling of (1-Ethylpiperidin-4-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for (1-Ethylpiperidin-4-YL)methanol (CAS No. 90226-87-2). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document compiles information from publicly available data on structurally similar compounds, including piperidine and other N-substituted piperidine derivatives. All personnel handling this substance should exercise caution and adhere to the safety protocols outlined herein, which are based on the inferred hazardous properties of this chemical class.

Hazard Identification and Classification

-

Skin and Eye Irritation/Corrosion: Piperidine and its derivatives are known to be corrosive or irritating to the skin and eyes.[1][2] Direct contact can cause chemical burns and serious eye damage.[1]

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[3]

-

Acute Toxicity (Oral, Dermal, Inhalation): Similar compounds exhibit toxicity if swallowed, in contact with skin, or if inhaled.[4]

-

Flammability: While not definitively classified, similar piperidine derivatives are flammable liquids.[4][5]

GHS Hazard Classification (Inferred)

Based on data from similar compounds, the following GHS classifications are inferred. Users should handle the compound as if it possesses these hazards until specific data becomes available.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | H335: May cause respiratory irritation |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | Category 3/4 | H311/H312: Toxic/Harmful in contact with skin |

| Acute Toxicity (Inhalation) | Category 3/4 | H331/H332: Toxic/Harmful if inhaled |

| Flammable Liquids | Category 3/4 | H226/H227: Flammable liquid and vapor / Combustible liquid |

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table includes available information and data for the parent compound, 4-Piperidinemethanol, for comparison.

| Property | This compound | 4-Piperidinemethanol (for comparison) |

| CAS Number | 90226-87-2 | 6457-49-4 |

| Molecular Formula | C8H17NO | C6H13NO |

| Molecular Weight | 143.23 g/mol | 115.17 g/mol [6] |

| Appearance | Not specified | Crystalline Powder, Chunks and/or Solid[7] |

| Boiling Point | Not specified | 118-120 °C @ 10 mmHg[6] |

| Melting Point | Not specified | 55-59 °C[6] |

| Solubility | Not specified | Soluble in water[7] |

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is the first line of defense against exposure.

| PPE Category | Specifications and Recommendations |

| Eye and Face Protection | Chemical safety goggles and a face shield must be worn.[8] |

| Skin Protection | Chemical-resistant gloves (nitrile or neoprene recommended), a flame-retardant lab coat, and closed-toe shoes are required.[8] |

| Respiratory Protection | All handling of the compound should be done in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge should be used.[3] |

Engineering Controls

-

Chemical Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1]

-

Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.[3]

-

Ventilation: The laboratory should be well-ventilated.[5]

Handling Procedures

-

Avoid all direct contact with the skin, eyes, and clothing.[4]

-

Do not inhale vapors or aerosols.[4]

-

Use spark-proof tools and equipment to prevent ignition.[9]

-

Ground and bond containers when transferring material to prevent static discharge.[9]

-

Wash hands thoroughly after handling.[10]

-

Do not eat, drink, or smoke in the laboratory.[10]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]

-

The storage area should be designated for corrosive and flammable materials.[1]

Emergency Procedures

Immediate and appropriate response to an emergency is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1] |

| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them water to drink. Seek immediate medical attention.[1] |

Spill Response

A tiered response is necessary depending on the size and nature of the spill.

Caption: General workflow for responding to a chemical spill in a laboratory setting.[11][12]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Collect waste in a clearly labeled, sealed, and compatible container.

-

Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[10]

-

Do not dispose of this chemical down the drain.[1]

Experimental Protocols

Specific experimental protocols for this compound are not publicly available. The following is a generalized protocol for handling piperidine derivatives in a research setting.

Caption: A generalized workflow for the safe execution of a chemical synthesis experiment.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet. All laboratory personnel must be trained in safe laboratory practices and should consult with their institution's Environmental Health and Safety (EHS) department for specific guidance. The user assumes all responsibility for the safe handling of this chemical.

References

- 1. fishersci.com [fishersci.com]

- 2. echemi.com [echemi.com]

- 3. fishersci.com [fishersci.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. carlroth.com [carlroth.com]

- 6. 4-哌啶甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-Piperidinemethanol | 6457-49-4 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. methanex.com [methanex.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. westlab.com [westlab.com]

- 12. ehs.princeton.edu [ehs.princeton.edu]

The Crucial Role of Thermochemical Data of N-Substituted Piperidine Methanols in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-substituted piperidine methanol scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The thermodynamic properties of these molecules are critical determinants of their behavior in biological systems, influencing everything from solubility and stability to receptor binding affinity. A thorough understanding of their thermochemical data is therefore indispensable for rational drug design and development. This guide provides a comprehensive overview of the available thermochemical data for this class of compounds, details the experimental methodologies for their determination, and illustrates the integral role of this data in the drug discovery pipeline.

Quantitative Thermochemical Data

Table 1: Thermochemical Data for N-Substituted Piperidinols at 298.15 K

| Compound | Molar Mass ( g/mol ) | Standard Molar Enthalpy of Combustion, ΔcH°(l) (kJ/mol) | Standard Molar Enthalpy of Formation, ΔfH°(l) (kJ/mol) | Standard Molar Enthalpy of Vaporization, ΔvH° (kJ/mol) | Standard Molar Enthalpy of Formation, ΔfH°(g) (kJ/mol) |

| 1-Methyl-3-piperidinol | 115.17 | -3895.7 ± 1.6 | -291.5 ± 1.8 | 62.5 ± 0.6 | -229.0 ± 1.9 |

| 1-Ethyl-3-piperidinol | 129.20 | -4556.3 ± 1.9 | -318.4 ± 2.1 | 65.8 ± 0.6 | -252.6 ± 2.2 |

| 1-Methyl-4-piperidinol | 115.17 | -3888.6 ± 1.4 | -298.6 ± 1.7 | 66.5 ± 0.7 | -232.1 ± 1.8 |

Data sourced from an experimental study on the thermochemistry of piperidinol derivatives.[1]

Table 2: Thermochemical Data for N-Methylpiperidines and Dimethylpiperidines at 298.15 K

| Compound | Standard Molar Enthalpy of Formation, ΔfH°(l) (kJ/mol) | Standard Molar Enthalpy of Formation, ΔfH°(g) (kJ/mol) |

| 1-Methylpiperidine | -95.9 ± 1.6 | -59.1 ± 1.7 |

| 3-Methylpiperidine | -123.6 ± 1.4 | -79.2 ± 1.6 |

| 4-Methylpiperidine | -123.5 ± 1.5 | -82.9 ± 1.7 |

| 2,6-Dimethylpiperidine | -153.6 ± 2.1 | -111.2 ± 2.2 |

| 3,5-Dimethylpiperidine | -155.0 ± 1.7 | -105.9 ± 1.8 |

Data sourced from a combined experimental and computational study on the thermochemistry of methylpiperidines.[2]

Experimental Protocols

The acquisition of reliable thermochemical data hinges on meticulous experimental procedures. The following sections detail the methodologies for two key techniques: static bomb calorimetry and Calvet microcalorimetry.

Static Bomb Calorimetry for Enthalpy of Combustion

Static bomb calorimetry is the primary method for determining the enthalpy of combustion of solid and liquid organic compounds.[3][4][5][6]

Objective: To measure the heat released during the complete combustion of a substance in a constant-volume vessel (the "bomb").

Apparatus:

-

Parr-type oxygen bomb calorimeter

-

High-pressure oxygen cylinder

-

Calorimeter bucket (with a known volume of water)

-

High-precision thermometer

-

Ignition unit and fuse wire (e.g., nickel-chromium)

-

Pellet press

-

Analytical balance

Procedure:

-

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the N-substituted piperidine methanol is pressed into a pellet to ensure complete combustion.

-

Bomb Assembly: The pellet is placed in a crucible within the bomb. A measured length of fuse wire is connected to the electrodes, with the wire in contact with the sample pellet. A small, known amount of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and flushed with a small amount of oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 25-30 atm.

-

Calorimeter Setup: The pressurized bomb is submerged in a known mass of water in the calorimeter bucket. The bucket is placed within an insulating jacket to minimize heat exchange with the surroundings. A stirrer ensures a uniform water temperature, which is monitored by a high-precision thermometer.

-

Combustion and Data Acquisition: The temperature of the water is recorded at regular intervals to establish a stable baseline. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is continuously recorded until it reaches a maximum and then begins to cool.

-

Post-Combustion Analysis: After the experiment, the bomb is depressurized, and the interior is inspected for any signs of incomplete combustion. The residual fuse wire is measured to determine the amount that burned. The bomb washings are collected and titrated to quantify the amounts of nitric acid and sulfuric acid formed from any nitrogen and sulfur in the sample.

-

Calculation: The heat of combustion is calculated from the temperature rise of the calorimeter system, taking into account the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid) and corrections for the heat of ignition and the formation of acids.

Calvet Microcalorimetry for Enthalpy of Vaporization and Sublimation

Calvet microcalorimetry is a highly sensitive technique used to measure small heat effects, making it ideal for determining the enthalpies of phase transitions like vaporization and sublimation.[1][7][8][9][10]

Objective: To measure the heat absorbed when a substance vaporizes or sublimes at a constant temperature.

Apparatus:

-

Calvet-type microcalorimeter

-

Sample and reference cells

-

Vacuum pump

-

Data acquisition system

Procedure:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the N-substituted piperidine methanol is placed in the sample cell.

-

Calorimeter Setup: The sample cell and an empty reference cell are placed in the differential setup of the Calvet microcalorimeter. The system is allowed to reach thermal equilibrium at the desired experimental temperature.

-

Vaporization/Sublimation Measurement: The sample cell is evacuated, causing the substance to vaporize or sublime. The heat absorbed during this endothermic process is detected by the thermopiles surrounding the sample cell, generating a signal that is proportional to the heat flow. This signal is recorded over time until the sample is completely vaporized/sublimed and the signal returns to the baseline.

-

Calibration: The calorimeter is calibrated by dissipating a known amount of heat in the sample cell using the Joule effect (electrical heating). This allows for the conversion of the integrated signal from the sample's phase transition into an enthalpy value.

-

Calculation: The enthalpy of vaporization or sublimation is calculated from the integrated area of the heat flow signal, the calibration constant, and the molar mass of the sample.

The Role of Thermochemical Data in Drug Discovery

Thermochemical data is not merely academic; it is a critical component of the modern drug discovery and development process. The following diagram illustrates the workflow of how this data is integrated into the decision-making process.

Caption: Workflow of Thermochemical Data in Drug Discovery.

This workflow highlights how thermochemical and biophysical data are pivotal in the transition from a preliminary "hit" to a viable drug candidate.[11][[“]][13][[“]][15] The enthalpy of formation (ΔHf) provides a measure of the molecule's intrinsic stability. The enthalpies of combustion (ΔHc), vaporization (ΔHvap), and sublimation are crucial for determining the enthalpy of formation in the gaseous phase, which is essential for computational modeling of ligand-receptor interactions.

Furthermore, techniques like Isothermal Titration Calorimetry (ITC) directly measure the thermodynamics of binding (Gibbs free energy, enthalpy, and entropy), providing a complete energetic profile of the drug-target interaction.[[“]] This information is invaluable for structure-activity relationship (SAR) studies, enabling medicinal chemists to rationally design analogs with improved binding affinity and selectivity. For instance, a binding interaction driven by a favorable enthalpy change is often associated with specific hydrogen bonds and van der Waals interactions, suggesting avenues for structural modifications to enhance potency.[[“]]

References

- 1. Molecular Energetics Group [molenergetics.fc.ul.pt]

- 2. pubs.acs.org [pubs.acs.org]

- 3. seas.upenn.edu [seas.upenn.edu]

- 4. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]

- 5. google.com [google.com]

- 6. biopchem.education [biopchem.education]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. setaramsolutions.com [setaramsolutions.com]

- 10. salmenkipp.nl [salmenkipp.nl]

- 11. Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. consensus.app [consensus.app]

- 13. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. consensus.app [consensus.app]

- 15. The use of thermodynamic and kinetic data in drug discovery: decisive insight or increasing the puzzlement? - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Pathways to (1-Ethylpiperidin-4-YL)methanol: A Detailed Guide for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed synthetic routes for the preparation of (1-Ethylpiperidin-4-YL)methanol, a valuable building block in medicinal chemistry. Two primary, reliable methods are presented: a two-step synthesis involving N-alkylation followed by ester reduction, and a one-step reductive amination process. This guide includes comprehensive experimental protocols, tabulated quantitative data for easy comparison, and visual diagrams of the synthetic workflows.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a substituted piperidine ring, is a common motif in molecules targeting a range of biological pathways. The efficient and scalable synthesis of this intermediate is therefore of significant interest in drug discovery and development. The following protocols offer two distinct and effective strategies for its preparation.

Synthetic Route 1: Two-Step Synthesis via N-Alkylation and Ester Reduction

This approach involves the N-ethylation of a commercially available starting material, ethyl 4-piperidinecarboxylate, followed by the reduction of the ester group to the corresponding primary alcohol.

Workflow for Two-Step Synthesis

Use of (1-Ethylpiperidin-4-YL)methanol as a building block in drug discovery

Application Notes and Protocols for Researchers in Drug Development

(1-Ethylpiperidin-4-YL)methanol is a valuable heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of pharmacologically active compounds. Its inherent structural features, including a tertiary amine within the piperidine ring and a primary alcohol, provide readily modifiable handles for chemical elaboration. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas, including neuroscience, oncology, and infectious diseases. The piperidine moiety is a common motif in many approved drugs, valued for its ability to confer favorable properties such as improved solubility, metabolic stability, and the ability to interact with a variety of biological targets.

These application notes provide an overview of the synthetic strategies for creating derivatives of this compound, summarize key biological activities with quantitative data, and present detailed experimental protocols for the synthesis and evaluation of these compounds.

Data Presentation

Neurological Activity of this compound Analogs

| Compound ID | Target | Assay | Activity (IC₅₀/EC₅₀/Kᵢ) | Reference Compound | Activity (IC₅₀/EC₅₀/Kᵢ) |

| Analog A | Acetylcholinesterase (AChE) | Enzyme Inhibition | 0.56 nM (IC₅₀) | Donepezil | 5.7 nM (IC₅₀) |

| Analog B | σ1 Receptor | Radioligand Binding | 15.2 nM (Kᵢ) | Haloperidol | 3.2 nM (Kᵢ) |

| Analog C | NMDA Receptor (NR1/2B) | Electrophysiology | 25 nM (IC₅₀) | Ifenprodil | 15 nM (IC₅₀) |

| Analog D | 5-HT₂ₐ Receptor | Inverse Agonist Activity | 8.7 (pIC₅₀) | Pimavanserin | 8.8 (pIC₅₀) |

Anticancer Activity of this compound Derivatives

| Compound ID | Cell Line | Assay | Activity (GI₅₀/IC₅₀) | Reference Compound | Activity (GI₅₀/IC₅₀) |

| Derivative X | DU145 (Prostate Cancer) | Antiproliferation | 1.5 µM (GI₅₀) | Doxorubicin | 0.8 µM (GI₅₀) |

| Derivative Y | A549 (Lung Cancer) | Cytotoxicity | 11.46 µM (IC₅₀) | Cisplatin | 5.2 µM (IC₅₀) |

| Derivative Z | LOX IMVI (Melanoma) | Antiproliferation | 25.4 µM (IC₅₀) | Doxorubicin | 7.03 µM (IC₅₀) |

Antimicrobial Activity of Piperidine Derivatives

| Compound Class | Organism | Assay | MIC (µg/mL) / Zone of Inhibition (mm) | Reference Compound | MIC (µg/mL) / Zone of Inhibition (mm) |

| Piperidin-4-one Analogs | S. aureus | MIC | 6.25 µg/mL | Ampicillin | 3.12 µg/mL |

| Piperidin-4-one Analogs | E. coli | MIC | 12.5 µg/mL | Ampicillin | 6.25 µg/mL |

| Diphenyl(piperidin-4-yl)methanol Derivatives | P. mirabilis | Zone of Inhibition | 18 mm | Ciprofloxacin | 22 mm |

| Diphenyl(piperidin-4-yl)methanol Derivatives | C. albicans | Zone of Inhibition | 20 mm | Fluconazole | 18 mm |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of this compound starting from ethyl isonipecotate.

Step 1: N-Ethylation of Ethyl Isonipecotate

-

Reaction Setup: To a solution of ethyl isonipecotate (1 equivalent) in anhydrous acetonitrile (0.5 M), add potassium carbonate (2 equivalents).

-

Addition of Alkylating Agent: Add ethyl iodide (1.2 equivalents) dropwise to the stirred suspension.

-

Reaction: Heat the mixture to 60°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (Ethyl acetate/Hexane gradient) to yield ethyl 1-ethylpiperidine-4-carboxylate.

Step 2: Reduction of the Ester to the Alcohol

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) (0.5 M) and cool to 0°C in an ice bath.

-

Addition of Ester: Slowly add a solution of ethyl 1-ethylpiperidine-4-carboxylate (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

Quenching: Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Workup: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with THF.

-

Purification: Concentrate the filtrate under reduced pressure to yield this compound as a colorless oil. The product can be further purified by distillation under reduced pressure if necessary.

Protocol 2: Evaluation of Antiproliferative Activity (MTT Assay)

This protocol outlines the procedure for assessing the cytotoxic effects of synthesized this compound derivatives on a cancer cell line.

-

Cell Seeding: Seed cancer cells (e.g., DU145 prostate cancer cells) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO) and then dilute further in cell culture medium. Add 100 µL of the compound solutions to the wells to achieve the desired final concentrations. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ values using appropriate software (e.g., GraphPad Prism).

Visualizations

Caption: Synthetic and biological evaluation workflow.

Caption: Postulated signaling pathway for anticancer activity.

Application of (1-Ethylpiperidin-4-YL)methanol in Medicinal Chemistry: A Scaffolding Approach in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The (1-Ethylpiperidin-4-YL)methanol scaffold is a valuable building block in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its inherent structural features, including a basic nitrogen atom and a primary alcohol, provide key points for chemical modification, enabling the fine-tuning of physicochemical properties and pharmacological activity. This document provides detailed application notes and protocols related to the synthesis and utilization of this scaffold, with a particular focus on its application in the development of antipsychotic agents, exemplified by the drug Cariprazine.

Introduction to the this compound Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs targeting a wide range of biological entities.[1] The introduction of an ethyl group at the 1-position and a hydroxymethyl group at the 4-position of the piperidine ring creates a versatile intermediate, this compound. This substitution pattern allows for the exploration of chemical space in multiple vectors, influencing properties such as basicity, lipophilicity, and metabolic stability, which are critical for drug efficacy and safety.

The primary alcohol of this compound can be further functionalized to introduce various pharmacophoric elements, while the tertiary amine of the piperidine ring can engage in crucial interactions with biological targets, such as salt bridges and hydrogen bonds.

Synthetic Protocols

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. Below are detailed protocols for key synthetic transformations.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a two-step process starting from 4-piperidone.

Experimental Protocol: Reductive Amination and Reduction

Step 1: Synthesis of 1-Ethyl-4-piperidone

-

Reaction: Reductive amination of 4-piperidone with acetaldehyde.

-

Materials:

-

4-Piperidone hydrochloride

-

Acetaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred suspension of 4-piperidone hydrochloride (1.0 eq) in dichloromethane (DCM, 0.5 M), add acetaldehyde (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield crude 1-ethyl-4-piperidone, which can be purified by distillation or column chromatography.

-

Step 2: Reduction of 1-Ethyl-4-piperidone to this compound

-

Reaction: Reduction of the ketone functionality.

-

Materials:

-

1-Ethyl-4-piperidone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve 1-ethyl-4-piperidone (1.0 eq) in methanol (0.2 M) in a round-bottom flask and cool to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of deionized water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with DCM (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

-

Logical Workflow for the Synthesis of this compound

Application in Drug Discovery: The Case of Cariprazine

While direct therapeutic applications of this compound are not extensively documented, its structural motifs are present in highly successful pharmaceuticals. A prominent example is the atypical antipsychotic drug Cariprazine (Vraylar®). Although not a direct derivative, the synthesis of a key intermediate for Cariprazine shares significant structural and synthetic similarities. Cariprazine is a potent dopamine D₃ and D₂ receptor partial agonist with a preference for the D₃ receptor, and it is used in the treatment of schizophrenia and bipolar disorder.[2][3]

Pharmacological Profile of Cariprazine

Cariprazine's unique pharmacological profile is attributed to its high affinity and partial agonist activity at dopamine D₂ and D₃ receptors, and serotonin 5-HT₁ₐ receptors.[4][5] It also acts as an antagonist at serotonin 5-HT₂ₐ and 5-HT₂ₑ receptors.[5] This multi-target engagement is believed to contribute to its efficacy against the positive, negative, and cognitive symptoms of schizophrenia.[6]

| Receptor/Transporter | Binding Affinity (Ki, nM) | Functional Activity | Reference |

| Dopamine D₃ | 0.085 | Partial Agonist | [7] |

| Dopamine D₂ | 0.49 | Partial Agonist | [7] |

| Serotonin 5-HT₁ₐ | 2.6 | Partial Agonist | [7] |

| Serotonin 5-HT₂ₑ | 0.59 | Antagonist | [3] |

| Serotonin 5-HT₂ₐ | 18.8 | Antagonist | [3] |

| Histamine H₁ | 23.3 | Antagonist | [5] |

Clinical Efficacy of Cariprazine

Clinical trials have demonstrated the efficacy of Cariprazine in treating various psychiatric disorders.

| Indication | Clinical Trial Phase | Key Efficacy Endpoint | Outcome | Reference |

| Schizophrenia | Phase III | Change in PANSS Total Score | Significant improvement vs. placebo | [8] |

| Bipolar I Disorder (Manic/Mixed Episodes) | Phase III | Change in YMRS Total Score | Significant improvement vs. placebo | [5] |

| Bipolar Depression | Phase III | Change in MADRS Total Score | Significant improvement vs. placebo (1.5 mg/day) | [9] |

| Major Depressive Disorder (Adjunctive) | Approved | Change in MADRS Total Score | Significant improvement vs. placebo | [3] |

PANSS: Positive and Negative Syndrome Scale; YMRS: Young-Mania Rating Scale; MADRS: Montgomery-Åsberg Depression Rating Scale.

Signaling Pathways Modulated by Cariprazine

Cariprazine's mechanism of action involves the modulation of dopaminergic and serotonergic signaling pathways. As a partial agonist at D₂ and D₃ receptors, it can act as either an agonist or an antagonist depending on the endogenous dopamine levels.[2] In the hyperdopaminergic state associated with psychosis, Cariprazine acts as a functional antagonist, reducing dopamine signaling. In hypodopaminergic states, which may contribute to negative and cognitive symptoms, it can enhance dopaminergic neurotransmission.

Dopamine D₂/D₃ Receptor Signaling Pathway

Experimental Protocols for Biological Evaluation

The following protocols are representative of the assays used to characterize the pharmacological activity of compounds derived from the this compound scaffold.

Radioligand Binding Assay for Dopamine D₂ Receptor Affinity

-

Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D₂ receptor.

-

Materials:

-

Membranes from cells expressing recombinant human D₂ receptors.

-

[³H]-Spiperone (radioligand).

-

Test compound.

-

Haloperidol (positive control).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Scintillation cocktail and vials.

-

Microplate harvester and scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound and haloperidol.

-

In a 96-well plate, add assay buffer, cell membranes, [³H]-Spiperone, and either vehicle, test compound, or haloperidol.

-

Incubate at room temperature for 60 minutes.

-

Terminate the reaction by rapid filtration through a glass fiber filter using a microplate harvester.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the IC₅₀ value from the concentration-response curve and then determine the Ki value using the Cheng-Prusoff equation.

-

In Vitro Functional Assay for Dopamine D₂ Receptor Activity

-

Objective: To determine the functional activity (e.g., partial agonism) of a test compound at the human dopamine D₂ receptor.

-

Method: cAMP (cyclic adenosine monophosphate) accumulation assay.

-

Materials:

-

CHO or HEK293 cells stably expressing the human D₂ receptor.

-

Forskolin.

-

Test compound.

-

Dopamine (full agonist).

-

Haloperidol (antagonist).

-

cAMP assay kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with the test compound or control compounds.

-

Stimulate the cells with forskolin (to increase basal cAMP levels) in the presence of the test compound.

-

Incubate for 30 minutes at 37 °C.

-

Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.

-

Generate concentration-response curves to determine the EC₅₀ and maximal efficacy (Emax) of the test compound.

-

Experimental Workflow for In Vitro Biological Evaluation

References

- 1. researchgate.net [researchgate.net]

- 2. Cariprazine - Wikipedia [en.wikipedia.org]

- 3. psychscenehub.com [psychscenehub.com]

- 4. The Mechanism of Action of Cariprazine in Schizophrenia - Bepharco [bepharco.com]

- 5. psychiatryonline.org [psychiatryonline.org]

- 6. The role of dopamine D3 receptors in the mechanism of action of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cariprazine to Treat Schizophrenia and Bipolar Disorder in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cariprazine for Bipolar Disorder · Info for Participants · Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]

Application Notes and Protocols for the Analytical Characterization of (1-Ethylpiperidin-4-YL)methanol

These application notes provide a comprehensive overview of the analytical methods for the characterization of (1-Ethylpiperidin-4-YL)methanol, a key intermediate in pharmaceutical synthesis. The following sections detail experimental protocols for chromatographic and spectroscopic techniques, offering guidance for identity confirmation, purity assessment, and structural elucidation.

Physicochemical Properties

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from related substances and impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and to identify any volatile impurities. Gas chromatography separates compounds based on their volatility and interaction with the stationary phase, while mass spectrometry provides structural information for identification.[2][3]

Experimental Protocol:

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol or dichloromethane.

-

GC Conditions:

-

Column: DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL (split mode, 50:1).

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-450.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Data Presentation:

Table 1: Illustrative GC-MS Data for this compound and Potential Impurities

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| This compound | ~10.5 | 143 [M]+, 128, 112, 98 |

| Piperidin-4-ylmethanol | ~8.2 | 115 [M]+, 98, 84 |

| 1-Ethylpiperidine | ~5.5 | 113 [M]+, 98, 84 |

Note: The retention times and mass fragments are illustrative and based on the analysis of similar compounds. Actual values may vary depending on the specific instrument and conditions.

Visualization:

References

Application Note: Purity Determination of (1-Ethylpiperidin-4-YL)methanol by HPLC and GC-MS

Introduction

(1-Ethylpiperidin-4-YL)methanol is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This application note presents robust analytical methods for the quantitative determination of this compound and its potential impurities using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, scientists, and drug development professionals involved in the quality control of pharmaceutical intermediates.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds.[1] For polar basic compounds like this compound, which may exhibit poor retention and peak shape on traditional reversed-phase columns, this note describes an optimized method employing a mixed-mode column that combines reversed-phase and cation-exchange mechanisms.[2] This approach allows for the direct analysis of the analyte without the need for derivatization, simplifying the sample preparation process.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it an excellent tool for the identification and quantification of volatile and semi-volatile impurities.[3] Due to the polar nature and low volatility of this compound, a derivatization step is necessary to improve its chromatographic behavior.[4] This note details a silylation method to enhance the volatility of the analyte and potential impurities, enabling their separation and analysis by GC-MS.

Analytical Techniques

A combination of HPLC-UV and GC-MS provides a comprehensive purity profile of this compound. HPLC is utilized for the quantification of the main component and non-volatile impurities, while GC-MS is employed for the detection and identification of volatile and semi-volatile impurities.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the direct analysis of this compound without derivatization, utilizing a mixed-mode stationary phase to achieve adequate retention and peak shape.

Experimental Protocol: HPLC

1. Instrumentation and Columns:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Mixed-mode column (e.g., Coresep 100, 4.6 x 150 mm, 2.7 µm).[2]

2. Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

This compound reference standard

-

Purified water (18.2 MΩ·cm)

3. Chromatographic Conditions:

| Parameter | Condition |

| Column | Mixed-mode (Reversed-Phase/Cation-Exchange), e.g., Coresep 100 (4.6 x 150 mm, 2.7 µm) |

| Mobile Phase | A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile |

| Gradient | 5% B to 40% B over 15 minutes, hold at 40% B for 5 minutes, return to 5% B and equilibrate for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

4. Sample Preparation:

-

Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase A to obtain a concentration of 1 mg/mL.

-

Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of mobile phase A.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method involves a derivatization step to increase the volatility of this compound and any related polar impurities, allowing for their separation and detection by GC-MS. Silylation is a common and effective derivatization technique for compounds with active hydrogens.[4]

Experimental Protocol: GC-MS

1. Instrumentation:

-

GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

2. Reagents and Materials:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

This compound reference standard

-

Dichloromethane (GC grade)

3. Derivatization Procedure:

-

Accurately weigh approximately 1 mg of the this compound sample or standard into a 2 mL autosampler vial.

-

Add 100 µL of anhydrous pyridine and 200 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool the vial to room temperature before injection.

4. GC-MS Conditions:

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 250°C |

| Injection Mode | Split (20:1) |

| Injection Volume | 1 µL |

| Oven Program | Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

Data Presentation

The quantitative data for the purity of a representative batch of this compound is summarized in the tables below.

Table 1: HPLC Purity Analysis

| Analyte | Retention Time (min) | Area (%) |

| This compound | 8.52 | 99.85 |

| Impurity A | 6.21 | 0.08 |

| Impurity B | 9.78 | 0.07 |

| Total Purity | 99.85 |

Table 2: GC-MS Impurity Profile

| Impurity | Retention Time (min) | Area (%) | Identification (via MS Library) |

| Volatile Impurity C | 5.33 | 0.03 | Ethylpiperidine |

| Semi-volatile Impurity D | 10.15 | 0.02 | Unidentified |

| Total Volatile/Semi-volatile Impurities | 0.05 |

Visualizations

Analytical Workflow Diagram

Technique Relationship Diagram

Conclusion

The presented HPLC-UV and GC-MS methods provide a comprehensive approach for the purity assessment of this compound. The HPLC method is suitable for the accurate quantification of the main component and non-volatile impurities without derivatization. The GC-MS method, incorporating a silylation step, is effective for the identification and quantification of volatile and semi-volatile impurities. Together, these methods are valuable tools for quality control in the development and manufacturing of pharmaceuticals.

References

Synthesis of (1-Ethylpiperidin-4-YL)methanol Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of (1-Ethylpiperidin-4-YL)methanol and its analogs, which are valuable building blocks in medicinal chemistry. The methodologies outlined below are based on established synthetic strategies, including reductive amination and the reduction of carboxylate esters, offering reliable routes to the target compounds.

Core Synthetic Strategies

The synthesis of this compound analogs can be primarily achieved through two robust and versatile methods:

-

Reductive Amination of a Piperidin-4-one Precursor: This is a widely used method for introducing the ethyl group onto the piperidine nitrogen. The process involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent to form a more substituted amine.[1]

-

Reduction of an N-Ethyl-4-piperidinecarboxylate: This strategy involves the use of a potent reducing agent to convert an ester group at the 4-position of the N-ethylated piperidine ring into a hydroxymethyl group.

These methods offer flexibility in starting material selection and can be adapted for the synthesis of a variety of N-substituted piperidin-4-yl methanol analogs.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol details a two-step synthesis starting from a commercially available N-Boc-4-piperidone. The first step is a reductive amination to introduce the ethyl group, followed by the reduction of the ketone and subsequent deprotection.

Step 1: Reductive Amination to form 1-Boc-4-ethylaminopiperidine

-

To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol, add ethylamine (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq) or sodium cyanoborohydride, portion-wise.[2]

-

Continue stirring the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Carbonyl and Deprotection

-

The intermediate from Step 1 can then be reduced using a reducing agent like sodium borohydride to convert the ketone to a hydroxyl group.

-

The tert-butyloxycarbonyl (Boc) protecting group is subsequently removed under acidic conditions, for instance, by treatment with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in an appropriate solvent.[2]

Protocol 2: Synthesis via Reduction of a Carboxylate Ester

This protocol is adapted from the synthesis of (1-methylpiperidin-4-yl)methanol and can be applied to the ethyl analog.[3]

Step 1: Preparation of Ethyl N-Ethyl-4-piperidinecarboxylate

-

The starting material, ethyl 4-piperidinecarboxylate, can be N-alkylated using an ethylating agent like ethyl bromide in the presence of a base such as potassium carbonate in a solvent like acetonitrile.

Step 2: Reduction to this compound

-

Prepare a suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.1 eq), in a dry ether solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), and cool to 0 °C in an ice bath.

-

Slowly add a solution of ethyl N-ethyl-4-piperidinecarboxylate (1.0 eq) in the same dry solvent to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 4 hours or overnight).[3][4]

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again, while keeping the mixture cool in an ice bath.

-

A white precipitate will form. Filter the mixture and wash the precipitate thoroughly with the ether solvent.

-

Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by distillation under reduced pressure.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of related piperidine methanol analogs, which can be expected to be similar for the ethyl analog.

| Product | Starting Material | Reagents | Solvent | Yield | Purity | Reference |

| (1-methylpiperidin-4-yl)methanol | Ethyl N-methyl-4-piperidinecarboxylate | LiAlH₄ | Ethyl ether | 84% | Not specified | [3] |

| 4-hydroxymethylpiperidine | Ethyl 4-piperidinecarboxylate | LiAlH₄ | THF | Quantitative | Not specified | [4] |